molecular formula C8H4ClN3 B1360867 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-76-0

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1360867
CAS No.: 1000340-76-0
M. Wt: 177.59 g/mol
InChI Key: ZWWATZWPHOVBID-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6-position and a cyano group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a precursor containing a pyridine ring can undergo chlorination followed by cyclization with a nitrile group to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives such as:

  • 1H-pyrrolo[2,3-b]pyridine
  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[3,2-b]pyridine

Uniqueness

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential as a lead compound in drug discovery .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWATZWPHOVBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646911
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-76-0
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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